molecular formula C14H15NO2 B2718105 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide CAS No. 380195-81-3

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide

Cat. No. B2718105
CAS RN: 380195-81-3
M. Wt: 229.279
InChI Key: IZVYTCFLWZHTGN-UHFFFAOYSA-N
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Description

“2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of furan, a heterocyclic compound .


Synthesis Analysis

The synthesis of furan-carboxamide derivatives, which includes “this compound”, can be achieved under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as 2D or 3D molecular modeling .


Chemical Reactions Analysis

Furan-carboxamide derivatives, including “this compound”, have been found to be potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Scientific Research Applications

Antiprotozoal and Antimicrobial Activities

Research has identified compounds related to "2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide" with significant antiprotozoal and antimicrobial activities. For instance, novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to furan-carboxamide derivatives, have shown potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004). Another study reported on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, showcasing their importance in addressing viral infections (Yongshi et al., 2017).

Chemical Synthesis Methodologies

The synthesis and cyclometallation of furan-carboxamide compounds have been explored for creating complex chemical structures. Cyclopalladation of N,N-dimethyl-furancarboselenoamide to form chelates with selenium and carbon as donor atoms presents a methodological advancement in chemical synthesis (Nonoyama & Nonoyama, 1989). Moreover, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their anti-bacterial activities against clinically isolated drug-resistant bacteria highlight the potential of these compounds in medicinal chemistry (Siddiqa et al., 2022).

Material Science and Other Applications

In material science, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides, indicating the utility of furan derivatives in developing high-performance materials with commercial interest (Jiang et al., 2015). Additionally, the enzymatic polymerization of these materials underscores the importance of environmentally friendly manufacturing processes.

Future Directions

The future directions for “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” and related compounds could involve further exploration of their potential as biofuels , as well as their potential as inhibitors of various viruses .

properties

IUPAC Name

2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVYTCFLWZHTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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